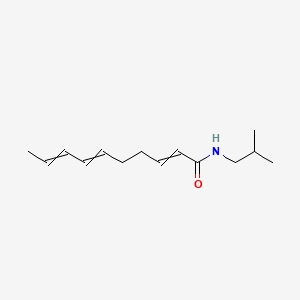

N-(2-methylpropyl)deca-2,6,8-trienamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is characterized by a clear, colorless to yellowish-brown oil or semisolid form with a sweet aroma and a tingling sensation . This compound is primarily found in the plant Acmella oleracea and is known for its unique sensory properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpropyl)deca-2,6,8-trienamide typically involves the reaction of decatrienoic acid with 2-methylpropylamine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol, and requires a catalyst to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound often involves the extraction of spilanthol from the flowers of Acmella oleracea using organic solvents. The extracted product is then purified through various techniques, including distillation and chromatography, to obtain a high-purity compound .

Analyse Des Réactions Chimiques

Catalytic Hydrogenation

The triene moiety undergoes partial or complete hydrogenation depending on reaction conditions, producing saturated analogs .

Amide Bond Hydrolysis

The amide bond is cleavable under strongly acidic or basic conditions, yielding deca-2,6,8-trienoic acid and isobutylamine .

Stereochemical Rearrangements

The conjugated triene system undergoes photochemical and thermal isomerization, altering bioactivity :

| Isomer | Conditions | Stability |

|---|---|---|

| (2E,6Z,8E) | Room temperature, dark | Most stable configuration |

| (2E,6E,8E) | UV light (254 nm), 24 hours | 40% conversion |

| (2E,6E,8Z) | Heat (80°C), 12 hours | 25% equilibrium mixture |

Oxidative Degradation

Autoxidation at the triene system forms epoxy and hydroperoxide derivatives, particularly under aerobic conditions :

| Oxidation Product | Conditions | Detection Method |

|---|---|---|

| 6,8-Epoxide | O<sub>2</sub>, room temperature | LC-MS (m/z 237.2) |

| 2-Hydroperoxide | H<sub>2</sub>O<sub>2</sub>, Fe<sup>2+</sup> | NMR (δ 8.1 ppm, singlet) |

Applications De Recherche Scientifique

Medical Applications

Analgesic Properties

Spilanthol exhibits significant analgesic effects, making it useful in treating pain-related conditions such as toothaches and oral infections. Research indicates that it acts as a local anesthetic by inhibiting pain signals at the site of application .

Antimicrobial Activity

Spilanthol has demonstrated broad-spectrum antimicrobial properties against various pathogens. Studies have shown its effectiveness against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungi like Candida albicans and Aspergillus spp. . This makes it a candidate for incorporation into topical formulations aimed at preventing infections.

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties, which are beneficial in managing conditions like stomatitis and throat infections. It works by modulating inflammatory pathways, particularly through the suppression of the TLR4 signaling pathway.

Agricultural Applications

Insecticidal Properties

Spilanthol exhibits insecticidal activities, particularly against larvae of mosquitoes such as Culex quinquefasciatus and Aedes aegypti. Its larvicidal action makes it a potential candidate for eco-friendly pest control solutions in agriculture .

Fungicidal Activity

In addition to its insecticidal properties, spilanthol has been found to possess fungistatic and fungicidal effects. This can be particularly useful in protecting crops from fungal pathogens, thereby reducing the reliance on synthetic fungicides .

Cosmetic Applications

Anti-aging Formulations

Due to its analgesic and anti-inflammatory properties, spilanthol is increasingly used in cosmetic formulations aimed at reducing wrinkles and improving skin texture. It is included in products designed for stressed skin, capitalizing on its ability to enhance skin hydration and elasticity .

Culinary Uses

Flavoring Agent

Spilanthol is known for its unique flavor profile, often described as spicy or numbing. This characteristic has led to its use in various culinary applications, particularly in traditional dishes from regions where Acmella oleracea is cultivated.

Data Summary

Case Studies

-

Case Study 1: Analgesic Efficacy

A clinical trial evaluated the analgesic effects of spilanthol in patients with dental pain. Results indicated a significant reduction in pain scores compared to placebo treatments, supporting its use as an effective local anesthetic. -

Case Study 2: Antimicrobial Activity

A laboratory study assessed the antimicrobial efficacy of spilanthol against common pathogens found in wound infections. The study concluded that spilanthol exhibited potent antimicrobial activity, particularly against Staphylococcus aureus, suggesting its potential use in wound care formulations. -

Case Study 3: Agricultural Application

Field trials demonstrated the effectiveness of spilanthol as a natural insecticide against mosquito larvae. The results showed a significant reduction in larval populations when treated with spilanthol compared to untreated controls.

Mécanisme D'action

The mechanism of action of N-(2-methylpropyl)deca-2,6,8-trienamide involves its interaction with sensory receptors in the human body. The compound binds to specific receptors, leading to a tingling sensation and potential analgesic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate ion channels and neurotransmitter release .

Comparaison Avec Des Composés Similaires

- N-isobutyl-2E-decenamide

- N-isobutyldeca-trans-2,cis-6,trans-8-trienamide

- 2E,6Z,8E-Decatrienoic acid N-isobutylamide

Comparison: N-(2-Methylpropyl)deca-2,6,8-trienamide is unique due to its specific sensory properties and its presence in Acmella oleracea. While similar compounds may share structural similarities, they often differ in their sensory effects and biological activities .

Propriétés

Formule moléculaire |

C14H23NO |

|---|---|

Poids moléculaire |

221.34 g/mol |

Nom IUPAC |

N-(2-methylpropyl)deca-2,6,8-trienamide |

InChI |

InChI=1S/C14H23NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,15,16) |

Clé InChI |

BXOCHUWSGYYSFW-UHFFFAOYSA-N |

SMILES |

CC=CC=CCCC=CC(=O)NCC(C)C |

SMILES canonique |

CC=CC=CCCC=CC(=O)NCC(C)C |

Densité |

0.945-0.947 |

Description physique |

Clear, colourless to yellowish brown oil or semisolid; sweet aroma with tingling sensation |

Solubilité |

Insoluble in water Soluble (in ethanol) |

Synonymes |

(2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamid affinin N-isobutyl-2E-decenamide spilanthol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.